molecular formula C7H2F3IN2 B13030275 5-Iodo-3-(trifluoromethyl)picolinonitrile

5-Iodo-3-(trifluoromethyl)picolinonitrile

Cat. No.: B13030275
M. Wt: 298.00 g/mol
InChI Key: CKKBJOKDVCHOQK-UHFFFAOYSA-N
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Description

5-Iodo-3-(trifluoromethyl)picolinonitrile: is a chemical compound with the molecular formula C7H2F3IN2 and a molecular weight of 298.00 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and a picolinonitrile moiety. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-(trifluoromethyl)picolinonitrile typically involves the iodination of 3-(trifluoromethyl)picolinonitrile. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-3-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitrile derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 5-Iodo-3-(trifluoromethyl)picolinonitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: Industrially, this compound is employed in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Iodo-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Iodo-3-(trifluoromethyl)picolinonitrile is unique due to the presence of the iodine atom. This iodine atom significantly influences the compound’s reactivity and binding properties. For instance, the iodine atom can engage in halogen bonding, which is not possible with the amino or methyl groups in the other compounds . Additionally, the trifluoromethyl group imparts high chemical stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H2F3IN2

Molecular Weight

298.00 g/mol

IUPAC Name

5-iodo-3-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H2F3IN2/c8-7(9,10)5-1-4(11)3-13-6(5)2-12/h1,3H

InChI Key

CKKBJOKDVCHOQK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)I

Origin of Product

United States

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